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Introduction

Barasertib (also known as AZD1152) is a potent and selective inhibitor of Aurora B kinase, a

key regulator of mitosis.[1][2][3][4][5] Aurora B is a member of the chromosomal passenger

complex (CPC) that plays a critical role in ensuring accurate chromosome segregation and

cytokinesis.[6][7][8] Its functions include orchestrating proper kinetochore-microtubule

attachments, regulating the spindle assembly checkpoint, and facilitating the final stages of cell

division.[6][7][9]

Inhibition of Aurora B kinase by Barasertib disrupts these processes, leading to mitotic errors

such as chromosome misalignment and failure of cytokinesis.[2][3] This ultimately results in a

cell cycle arrest in the G2/M phase, often followed by endoreduplication, where cells re-enter

the S-phase without dividing, leading to the formation of polyploid cells with a DNA content

greater than 4N.[2][10] These mitotic failures can subsequently trigger apoptosis.[3][11]

Flow cytometry using propidium iodide (PI) staining is a powerful and widely used technique to

analyze the distribution of cells throughout the different phases of the cell cycle.[12] PI is a

fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the amount of

fluorescence emitted is directly proportional to the cell's DNA content.[12] This allows for the

clear distinction and quantification of cell populations in the G0/G1 (2N DNA), S (intermediate

DNA), and G2/M (4N DNA) phases. This application note provides a detailed protocol for using

flow cytometry to analyze the effects of Barasertib on the cell cycle.
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Mechanism of Action: Barasertib-Induced Mitotic
Arrest
The following diagram illustrates the central role of Aurora B kinase in mitosis and the

mechanism by which Barasertib induces cell cycle arrest.

Normal Mitosis Barasertib Action

Aurora B Kinase
(in Chromosomal Passenger Complex)

Histone H3 & Other
Mitotic Proteins

Phosphorylation

Aurora B Kinase
(Inhibited)

Correct Chromosome
Segregation

Successful
Cytokinesis

Cell Cycle
Progression

Barasertib

Inhibits

Mitotic Failure
(Endoreduplication)

G2/M Arrest &
Polyploidy (>4N)

Apoptosis

Click to download full resolution via product page

Caption: Mechanism of Barasertib-induced cell cycle arrest.
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Expected Results
Treatment of cancer cell lines with Barasertib typically results in a dose- and time-dependent

accumulation of cells in the G2/M phase and a significant increase in the population of

polyploid (>4N) cells. A corresponding decrease in the G0/G1 population is also expected. The

table below presents example data from a hypothetical experiment.

Treatmen
t

Time (hr)
% Sub-G1
(Apoptosi
s)

% G0/G1
Phase

% S
Phase

% G2/M
Phase

% >4N
(Polyploi
dy)

Vehicle

Control

(DMSO)

24 1.5 55.2 23.1 20.2 0.0

Vehicle

Control

(DMSO)

48 2.1 53.8 24.5 19.6 0.0

Barasertib

(50 nM)
24 3.8 35.1 15.5 40.6 5.0

Barasertib

(50 nM)
48 8.5 15.7 9.3 35.5 31.0

Barasertib

(100 nM)
24 5.2 28.4 12.3 45.1 9.0

Barasertib

(100 nM)
48 15.6 8.9 5.4 28.3 41.8

Detailed Experimental Protocol
This protocol describes the treatment of cultured cells with Barasertib followed by fixation and

staining with propidium iodide for flow cytometric analysis of DNA content.

Materials and Reagents

Cancer cell line of interest (e.g., SCLC, multiple myeloma, or colon cancer cell lines)[1][3][10]
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Barasertib (AZD1152)

Dimethyl sulfoxide (DMSO)

Complete cell culture medium

Phosphate-Buffered Saline (PBS), sterile-filtered

Trypsin-EDTA (for adherent cells)

70% Ethanol, ice-cold

RNase A solution (100 µg/mL in PBS)[12][13]

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[12][13]

5 mL flow cytometry tubes

Procedure

Cell Culture and Treatment: a. Plate cells in a 6-well plate at a density that will ensure they

are in the exponential growth phase and do not exceed 70-80% confluency at the time of

harvest. b. Allow cells to adhere and grow for 24 hours. c. Prepare stock solutions of

Barasertib in DMSO. Dilute the stock solution in complete culture medium to achieve the

desired final concentrations (e.g., 50 nM, 100 nM). d. Include a vehicle control by adding an

equivalent volume of DMSO to the medium. e. Aspirate the old medium from the cells and

add the medium containing Barasertib or the vehicle control. f. Incubate the cells for the

desired time points (e.g., 24 and 48 hours).

Cell Harvesting: a. Adherent Cells: Aspirate the medium, wash the cells once with PBS, and

add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete

medium and transfer the cell suspension to a centrifuge tube. b. Suspension Cells: Directly

collect the cells into a centrifuge tube. c. Centrifuge the cells at 300 x g for 5 minutes.[12]

Discard the supernatant.

Fixation: a. Wash the cell pellet by resuspending it in 3 mL of cold PBS and centrifuging

again at 300 x g for 5 minutes. b. Discard the supernatant and resuspend the pellet in the
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residual PBS (approx. 500 µL). It is critical to achieve a single-cell suspension at this stage

to prevent clumping.[14] c. While gently vortexing the cell suspension, add 4.5 mL of ice-cold

70% ethanol drop-wise.[12][14] d. Incubate the cells on ice for at least 30 minutes or at 4°C

for at least 2 hours.[12][14] Cells can be stored in ethanol at 4°C for several weeks if

necessary.

Staining: a. Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to

pellet them, as ethanol-fixed cells are less dense.[12] Carefully decant the ethanol. b. Wash

the cell pellet twice with 3 mL of PBS to remove residual ethanol.[12] c. Resuspend the cell

pellet in 50 µL of RNase A solution (100 µg/mL) to ensure only DNA is stained.[12][13] d. Add

400 µL of PI staining solution (50 µg/mL) and mix well.[12] e. Incubate the tubes at room

temperature for 15-30 minutes, protected from light.[14]

Flow Cytometry Acquisition: a. Analyze the samples on a flow cytometer. b. Use a low flow

rate to improve data resolution.[12] c. Collect data using a linear scale for the PI

fluorescence channel. d. Record at least 10,000 single-cell events for each sample.[12][13]

e. Use a pulse-processing gate (e.g., plotting fluorescence area vs. height or width) to

exclude doublets and cell aggregates from the analysis.[13]

Experimental and Data Analysis Workflow
The following diagram provides a visual overview of the entire workflow, from cell preparation to

data interpretation.
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Caption: Workflow for cell cycle analysis with Barasertib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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